molecular formula C11H14BrNO B568920 4-(4-Bromo-2-methylphenyl)morpholine CAS No. 1279032-06-2

4-(4-Bromo-2-methylphenyl)morpholine

Cat. No. B568920
CAS RN: 1279032-06-2
M. Wt: 256.143
InChI Key: UIDBYSJUXPJUDL-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-methylphenyl)morpholine is a chemical compound with the CAS Number: 1279032-06-2 . It has a molecular weight of 256.14 and its IUPAC name is 4-(4-bromo-2-methylphenyl)morpholine . This compound is used in the synthesis of aminoquinoline derivatives as antiviral agents .


Synthesis Analysis

The synthesis of morpholines, including 4-(4-Bromo-2-methylphenyl)morpholine, has been a subject of research due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines is often performed from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 4-(4-Bromo-2-methylphenyl)morpholine is represented by the linear formula C11H14BrNO . The InChI code for this compound is 1S/C11H14BrNO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3 .


Physical And Chemical Properties Analysis

4-(4-Bromo-2-methylphenyl)morpholine is a solid at room temperature . It should be stored in a sealed container in a dry environment at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of morpholine derivatives, including those related to 4-(4-Bromo-2-methylphenyl)morpholine, has been a subject of study due to their potential applications in various fields. For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride demonstrates the process of cyclization, reduction, and acidification in morpholine derivative synthesis (Tan Bin, 2011).
  • The crystal structure of a morpholine derivative, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was characterized, offering insights into the molecular arrangement and potential for application in materials science (C. Ibiş, N. Deniz, A. F. Tuyun, 2010).

Pharmacological and Biological Activity

  • Some morpholine derivatives have been evaluated for their pharmacological activities. For instance, the antidepressive activity of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride was assessed, indicating the potential for use in medicinal chemistry (Tao Yuan, 2012).
  • The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against standard and multi-resistant strains of various bacteria and fungi highlights its potential use in addressing drug resistance (M. A. Oliveira et al., 2015).

Chemical Properties and Reactions

  • Research on reactions involving morpholine derivatives, such as the reactions of 1-aryl-2-bromo-3,4,4-trichlorobut-3-en-1-ones with morpholine, contributes to the understanding of their chemical behavior and potential applications in synthetic chemistry (V. Potkin, S. K. Petkevich, P. Kurman, 2007).

Applications in Organic Synthesis

  • Morpholine derivatives are key intermediates in the synthesis of various compounds, such as anticoagulants like rivaroxaban, demonstrating their importance in organic synthesis and pharmaceutical development (Luo Lingyan et al., 2011).

Safety and Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it include H302, which indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Future Directions

As for future directions, the synthesis and study of morpholine derivatives, including 4-(4-Bromo-2-methylphenyl)morpholine, continue to be an active area of research due to their widespread use in the synthesis of biologically active compounds . Further studies may focus on improving the synthesis process or exploring new applications for these compounds.

properties

IUPAC Name

4-(4-bromo-2-methylphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDBYSJUXPJUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-2-methylphenyl)morpholine

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